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Compound Name: Ceplignan

Cat. No.: B12104700 Get Quote

Introduction

Ceplignan, more commonly known as Cepharanthine (CEP), is a bisbenzylisoquinoline

alkaloid isolated from plants of the Stephania genus.[1][2][3] It has a long history of medicinal

use in Japan for various conditions, including leukopenia, snake bites, and alopecia.[4] In the

context of cell biology, Cepharanthine has emerged as a versatile molecular probe due to its

ability to modulate several key signaling pathways, making it a valuable tool for studying

cellular processes such as inflammation, apoptosis, autophagy, and viral infection.[1]

Mechanism of Action

The primary mechanisms of action of Cepharanthine as a molecular probe involve its

interference with fundamental signaling cascades within the cell. It is known to exert its effects

through:

Activation of AMP-activated protein kinase (AMPK): Cepharanthine activates AMPK, a

central regulator of cellular energy homeostasis. This activation is not through direct binding

but by modulating the cellular ADP/AMP-to-ATP ratio. Activated AMPK can then influence

downstream processes, including autophagy and the inhibition of anabolic pathways.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Cepharanthine is a potent inhibitor of

the NF-κB signaling pathway, a critical mediator of inflammatory responses. It can block the

degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits (p50, p52,

and p65), thereby preventing the transcription of pro-inflammatory genes.
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Modulation of other pathways: Cepharanthine has also been shown to influence other

signaling pathways, including the MAPK, PI3K/Akt/mTOR, and Nrf2/Keap1 pathways.

Applications in Cell Biology

The multifaceted mechanism of action of Cepharanthine makes it a useful molecular probe for

a variety of applications in cell biology research:

Studying Inflammation: Due to its potent NF-κB inhibitory activity, Cepharanthine can be

used to investigate the role of this pathway in various inflammatory models. Researchers can

use it to block inflammatory responses in cell culture or animal models to dissect the

molecular mechanisms of inflammation-related diseases.

Investigating Apoptosis and Autophagy: By activating AMPK and modulating the

PI3K/Akt/mTOR pathway, Cepharanthine can be employed to induce and study the

processes of apoptosis and autophagy in cancer cells and other cell types.

Antiviral Research: Cepharanthine has demonstrated antiviral activity against a range of

viruses, including HIV-1 and coronaviruses. It can be used as a probe to study the

mechanisms of viral entry and replication, particularly those involving the NF-κB pathway.

Cancer Biology: The ability of Cepharanthine to induce apoptosis, inhibit proliferation, and

overcome multidrug resistance makes it a valuable tool for cancer research. It can be used

to probe the signaling pathways that contribute to cancer cell survival and drug resistance.

Quantitative Data
The following tables summarize the reported IC50 values of Cepharanthine in various cell lines

and against different pathogens, demonstrating its potency as a molecular probe.

Table 1: IC50 Values of Cepharanthine in Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)
Duration of
Treatment (h)

Assay

H1688
Small Cell Lung

Cancer

Not specified, but

effective at 1 µM
24, 48, 72

Cell Proliferation

Assay

LNCaP Prostate Cancer ~10 µM 48
Cell Viability

Assay

22Rv1 Prostate Cancer ~10 µM 48
Cell Viability

Assay

PC3 Prostate Cancer ~20 µM 48
Cell Viability

Assay

AGS Gastric Cancer

Not specified,

effective up to 20

µmol/L

24, 48
Crystal Violet

Assay

HGC27 Gastric Cancer

Not specified,

effective up to 20

µmol/L

24, 48
Crystal Violet

Assay

MFC Gastric Cancer

Not specified,

effective up to 20

µmol/L

24, 48
Crystal Violet

Assay

CaSki Cervical Cancer ~25-50 µM 24

Western Blot for

apoptosis

markers

HeLa Cervical Cancer ~25-50 µM 24

Western Blot for

apoptosis

markers

C33A Cervical Cancer ~25-50 µM 24

Western Blot for

apoptosis

markers

Table 2: Antiviral and Antiparasitic IC50 Values of Cepharanthine
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Pathogen Strain/Cell Line IC50

Plasmodium falciparum W2 0.2 µM, 0.61 µM

Plasmodium falciparum FCM29 3059 nM

Plasmodium falciparum 3D7 2276 nM

Plasmodium falciparum K1 1803 nM

Human Immunodeficiency

Virus (HIV-1)
0.026 µM

Human Coronavirus HCoV-OC43 in MRC-5 cells 0.83 µM

Herpes Simplex Virus (HSV-1) 0.835 µg/mL

SARS-CoV 6.0 µg/mL

SARS-CoV-2 pseudovirus
N501Y.V1 (B.1.1.7) in 293T-

ACE2 cells
0.047 µM

SARS-CoV-2 pseudovirus
N501Y.V2 (B.1.351) in 293T-

ACE2 cells
0.296 µM

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Cepharanthine's dual modulation of AMPK activation and NF-κB inhibition.
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Caption: General experimental workflow for studying Cepharanthine's effects on cultured cells.

Experimental Protocols
1. Cell Culture and Cepharanthine Treatment

Objective: To prepare cells for subsequent assays and treat them with Cepharanthine.

Materials:

Appropriate cell line (e.g., RAW264.7 macrophages, various cancer cell lines)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1%

penicillin/streptomycin)

Cepharanthine (CEP) stock solution (dissolved in DMSO)
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Phosphate-buffered saline (PBS)

Trypsin-EDTA

Cell culture plates (e.g., 6-well, 96-well)

Protocol:

Culture cells in T-75 flasks until they reach 70-80% confluency.

Wash the cells with PBS and detach them using Trypsin-EDTA.

Resuspend the cells in complete culture medium and perform a cell count.

Seed the cells into appropriate culture plates at the desired density (e.g., 1 x 104 cells/well

in a 96-well plate for viability assays).

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Prepare serial dilutions of Cepharanthine in complete culture medium from the stock

solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 50 µM).

The final DMSO concentration should be kept below 0.1%.

Remove the old medium from the cells and replace it with the medium containing the

different concentrations of Cepharanthine.

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Viability Assay (CCK-8 Assay)

Objective: To determine the effect of Cepharanthine on cell viability and calculate its IC50

value.

Materials:

Cells treated with Cepharanthine in a 96-well plate

Cell Counting Kit-8 (CCK-8) solution
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Microplate reader

Protocol:

After the Cepharanthine treatment period, add 10 µL of CCK-8 solution to each well of the

96-well plate.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the control (untreated or vehicle-treated)

cells.

Plot the cell viability against the Cepharanthine concentration to determine the IC50 value.

3. Western Blot Analysis for Signaling Pathway Proteins

Objective: To analyze the effect of Cepharanthine on the expression and phosphorylation of

key proteins in the AMPK and NF-κB signaling pathways.

Materials:

Cells treated with Cepharanthine in 6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-NF-κB p65, anti-NF-κB p65,

anti-IκBα, anti-GAPDH)

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

Determine the protein concentration of each lysate using the BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate it with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST and detect the protein bands using an ECL

substrate and an imaging system.

Quantify the band intensities and normalize them to a loading control like GAPDH.

4. Reactive Oxygen Species (ROS) Detection

Objective: To measure the effect of Cepharanthine on intracellular ROS levels.

Materials:

Cells treated with Cepharanthine in 6-well plates

Reactive Oxygen Species Assay Kit (e.g., with DCFH-DA probe)

Flow cytometer or fluorescence microscope
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Protocol:

After Cepharanthine treatment, and potentially co-treatment with an ROS inducer like LPS,

wash the cells with serum-free medium.

Incubate the cells with a DCFH-DA probe (e.g., at 10 µM) for 20-30 minutes at 37°C in the

dark.

Wash the cells with serum-free medium to remove the excess probe.

Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them

under a fluorescence microscope. An increase in fluorescence indicates an increase in

intracellular ROS.

5. Cell Cycle Analysis

Objective: To determine the effect of Cepharanthine on cell cycle distribution.

Materials:

Cells treated with Cepharanthine in 6-well plates

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Protocol:

Harvest the treated cells by trypsinization and collect them by centrifugation.

Wash the cells with ice-cold PBS.

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C

for at least 2 hours.

Centrifuge the fixed cells and wash them with PBS.
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Resuspend the cells in PI staining solution and incubate for 30 minutes at room

temperature in the dark.

Analyze the cell cycle distribution by flow cytometry. The DNA content, as measured by PI

fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of

the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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